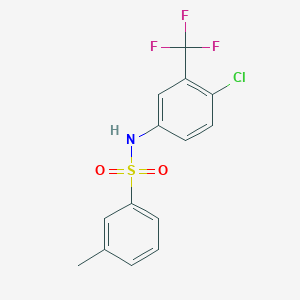

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2S/c1-9-3-2-4-11(7-9)22(20,21)19-10-5-6-13(15)12(8-10)14(16,17)18/h2-8,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIPEMCAXJKEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have investigated the antitumor properties of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on A2780 (ovarian cancer) and A2780/CDDP (cisplatin-resistant) cell lines.

- Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation by modulating key signaling pathways such as STAT3 and Bcl-2 family proteins. It also causes cell cycle arrest at the G0/G1 phase, enhancing its potential as a chemotherapeutic agent .

Antibacterial and Antifungal Properties

The sulfonamide structure contributes to antibacterial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Materials Science

This compound has potential applications in materials science, particularly in the development of functional polymers. Its unique chemical properties allow for the creation of materials with specific thermal and mechanical characteristics, suitable for various industrial applications .

Data Table: Summary of Applications

Case Study 1: Antitumor Efficacy

In a study focusing on ovarian cancer treatment, this compound was administered to A2780 cell lines. The results indicated a significant reduction in cell viability, with mechanisms involving apoptosis pathways being elucidated through flow cytometry and Western blot analyses . This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of fluorinated chalcones, including derivatives of this compound, revealed promising results against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, demonstrating that modifications to the sulfonamide structure can enhance antibacterial activity .

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective interactions with its targets. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide with structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Key Findings:

Electron-withdrawing groups (Cl, CF₃) are conserved across analogues to enhance metabolic stability and electronic effects on aromatic rings .

Functional Group Impact: Sulfonamide vs. Urea/Thiourea: Sulfonamides act as hydrogen-bond acceptors, while ureas/thioureas are dual donors/acceptors, influencing target selectivity (e.g., kinase vs. enzyme inhibition) . Deuteration Effects: Deuteration of methyl groups (e.g., CM4307 vs. CM4306) improves pharmacokinetic profiles by reducing metabolic clearance .

Pharmacokinetic Considerations :

- Compounds with amide chains (e.g., butanamide ) exhibit enhanced solubility, whereas methyl/CF₃ groups increase lipophilicity, impacting bioavailability.

Data Table: Physicochemical Properties

Research Implications

- Structure-Activity Relationship (SAR) : The 3-methylbenzenesulfonamide core offers a balance between hydrogen-bonding capacity and lipophilicity, making it suitable for targets requiring moderate polarity.

- Therapeutic Potential: While urea derivatives (e.g., Sorafenib) dominate kinase inhibition, sulfonamide analogues may excel in targeting sulfotransferases or carbonic anhydrases .

- Synthetic Versatility : The compound’s scaffold allows modular substitution for optimizing pharmacokinetics, as seen in deuterated and propargyloxy-modified derivatives .

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.

- Molecular Formula : C25H22ClF3N2O3S

- Molecular Weight : 522.97 g/mol

- CAS Number : 494832-90-5

The compound features a sulfonamide group, which is known for its broad pharmacological applications, including antibacterial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways. Notably, it has been shown to modulate the Hedgehog (Hh) signaling pathway by inhibiting Gli transcription factors, which are crucial in various developmental processes and cancer progression .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| Colon Cancer (HCT116) | 0.64 | Inhibition of PLK4 and Hh signaling |

| Multiple Myeloma | 0.64 | Antiproliferative activity |

| Non-Small Cell Lung Cancer | 0.07 | Inhibition of EGFR T790M mutant |

These findings suggest that the compound could serve as a lead in developing new cancer therapies targeting specific molecular pathways.

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties that are relevant for therapeutic applications. For example, it has been shown to inhibit the activity of certain kinases involved in tumor growth and progression .

Case Studies

-

Study on Antitumor Activity :

A study evaluated the compound's effect on HCT116 colon cancer cells, revealing that it significantly reduced cell viability with an IC50 value of 0.64 μM. The mechanism was linked to the inhibition of PLK4, a kinase involved in cell cycle regulation . -

In Vivo Efficacy :

In a mouse model of colon cancer, treatment with this compound resulted in a 96.9% reduction in tumor growth when administered at a dose of 10 mg/kg/day .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include nucleophilic substitution reactions at the chloro and trifluoromethyl groups under controlled conditions . Variations of this compound have been synthesized to enhance its biological activity or modify its pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Sulfonamide Coupling : React 4-chloro-3-(trifluoromethyl)aniline with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Monitor reaction completion via TLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation. For challenging separations, semi-preparative HPLC with a C18 column and acetonitrile/water mobile phase can improve purity .

- Yield Optimization : Pre-activate the aniline by stirring with a Lewis acid (e.g., SnCl₂·2H₂O) at 40°C for 32 hours before sulfonylation, which increased yields to 38% in analogous syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this sulfonamide?

- Analytical Workflow :

- 1H NMR : Confirm regiochemistry and substituent integration in CDCl₃ or DMSO-d₆. The trifluoromethyl group appears as a singlet (~δ 7.5–8.5 ppm for aromatic protons) .

- LC-MS (ESI+) : Verify molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula (C₁₄H₁₂ClF₃NO₂S). Use a C18 column with 0.1% formic acid in water/acetonitrile .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity and metabolic stability?

- Mechanistic Insights :

- Lipophilicity : The -CF₃ group enhances membrane permeability (logP ~3.5), critical for cellular uptake in kinase inhibition assays. Compare logP values with non-fluorinated analogs using HPLC-derived retention times .

- Metabolic Stability : Assess oxidative metabolism in liver microsomes. The -CF₃ group resists CYP450-mediated degradation, extending half-life (t₁/₂ > 120 min in human microsomes vs. t₁/₂ < 30 min for -CH₃ analogs) .

- Structure-Activity Relationship (SAR) : Synthesize analogs replacing -CF₃ with -Cl or -CH₃. Test in kinase panels (e.g., RAF, VEGFR) to identify critical interactions with hydrophobic kinase pockets .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Experimental Design :

- Dose-Response Curves : Use 10-point IC₅₀ assays (0.1–100 µM) to account for potency variability. For example, discrepancies in antiproliferative activity (IC₅₀ = 2–10 µM in NSCLC cells) may arise from assay conditions (e.g., serum concentration, incubation time) .

- Off-Target Profiling : Screen against 50+ kinases to identify polypharmacology. For instance, off-target inhibition of PDGFR-β by this sulfonamide may confound results in angiogenesis models .

- Metal Ion Interactions : Evaluate chelation effects (e.g., with Fe³⁺ or Cu²⁺) using UV-Vis spectroscopy. Metal binding can alter bioavailability, as seen in sulfonamide-metal complexes .

Q. How can researchers design stability studies to assess degradation under physiological conditions?

- Protocol :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS at 0, 24, and 48 hours .

- Thermal Stability : Use DSC/TGA to determine melting points (>200°C indicates thermal resilience) and identify decomposition products above 250°C .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours. Hydrolysis of the sulfonamide bond is rare but can occur in extreme pH (<2 or >12) .

Methodological Notes

- Synthesis Scalability : Pilot-scale reactions (10–50 g) require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Biological Assays : Use 3D tumor spheroids or patient-derived xenografts (PDX) for in vivo relevance. Compare results to Sorafenib, a structurally related kinase inhibitor .

- Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/WST-1) with triplicate technical and biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.